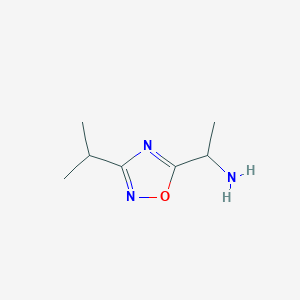
(Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine
説明
(Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine, also known as EMCM, is a novel synthetic compound that has recently been studied for its potential applications in the fields of biochemistry and physiology. EMCM is a heterocyclic compound composed of a nine-membered ring containing both nitrogen and carbon atoms. It has been shown to possess unique properties that make it an attractive target for further research and development in the scientific community.
作用機序
The exact mechanism of action of (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine is not yet known. However, it is believed that (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine binds to certain enzymes in the body and modulates their activity. For example, (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine has been shown to bind to certain enzymes involved in the metabolism of fatty acids and cholesterol, leading to an increase in the amount of these compounds that are metabolized and a decrease in the amount of these compounds that are stored in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine are still being studied. Preliminary studies have suggested that (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine may have beneficial effects on the metabolism of fatty acids and cholesterol, as well as other compounds. In addition, (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine has been studied for its potential to modulate the activity of enzymes involved in the metabolism of glucose, amino acids, and other compounds.
実験室実験の利点と制限
(Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a wide range of temperatures and pH levels. In addition, (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine is relatively non-toxic and has low solubility in water, making it easier to work with in a laboratory setting.
However, there are some limitations to using (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine in laboratory experiments. For example, it has been found to be relatively unstable in the presence of light, and its solubility in water is limited, which can make it difficult to work with in some laboratory applications.
将来の方向性
The potential applications of (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine are still being explored, and there are many possible future directions for research. For example, further research could be done to better understand the mechanism of action of (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine and its effects on the metabolism of fatty acids and cholesterol. In addition, further research could be done to explore the potential of (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine as a therapeutic agent, as well as its potential use as a diagnostic tool. Finally, further research could be done to explore the potential of (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine as a drug delivery system, as well as its potential to modulate the activity of other enzymes involved in the metabolism of glucose, amino acids, and other compounds.
科学的研究の応用
(Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine has been studied for its potential applications in the fields of biochemistry and physiology. Specifically, (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine has been studied for its ability to modulate the activity of enzymes involved in the metabolism of fatty acids and cholesterol. In addition, (Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine has been studied for its potential to modulate the activity of other enzymes involved in the metabolism of glucose, amino acids, and other compounds.
特性
IUPAC Name |
(Z)-1-(9-ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3/c1-3-26-23-11-7-5-9-20(23)21-15-18(12-13-24(21)26)16-25-27-17(2)14-19-8-4-6-10-22(19)27/h4-13,15-17H,3,14H2,1-2H3/b25-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPXERWDHZWUPC-XYGWBWBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN3C(CC4=CC=CC=C43)C)C5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N\N3C(CC4=CC=CC=C43)C)C5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(9-Ethylcarbazol-3-yl)-N-(2-methyl-2,3-dihydroindol-1-yl)methanimine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Indole-3-carboxylic acid, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B1661682.png)






![2,5,6,7-Tetrahydro-3H-cyclopenta[C]pyridin-3-one](/img/structure/B1661696.png)
![N-[(E)-1H-Indol-3-ylmethylideneamino]-3-nitroaniline](/img/structure/B1661697.png)
![N-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B1661698.png)
![(1E)-N'-hydroxy-3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanimidamide](/img/structure/B1661700.png)
![tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate](/img/structure/B1661701.png)

